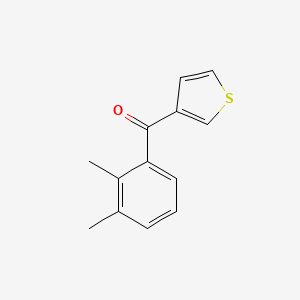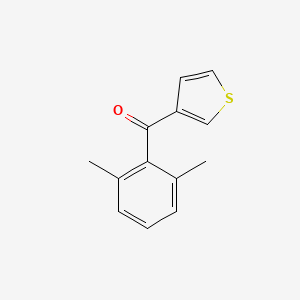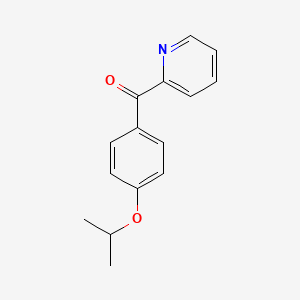
2-(4-Isopropoxybenzoyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(4-Isopropoxybenzoyl)pyridine” is a chemical compound that belongs to the pyridine family. It has the IUPAC name (4-isopropoxyphenyl) (2-pyridinyl)methanone . The compound has a molecular weight of 241.29 .
Molecular Structure Analysis
The molecular structure of “2-(4-Isopropoxybenzoyl)pyridine” consists of a pyridine ring substituted with a 4-isopropoxybenzoyl group . The InChI code for the compound is 1S/C15H15NO2/c1-11(2)18-13-8-6-12(7-9-13)15(17)14-5-3-4-10-16-14/h3-11H,1-2H3 .
Physical And Chemical Properties Analysis
“2-(4-Isopropoxybenzoyl)pyridine” is a pale yellow solid. It has a molecular weight of 241.29 .
科学的研究の応用
DNA Binding Agents
- Research Insight : Certain symmetrical positional isomers of bis-2-(n-pyridyl)-1H-benzimidazoles, which are structurally related to 2-(4-Isopropoxybenzoyl)pyridine, have been synthesized and shown to bind specifically to AT-rich sequences in DNA. Their binding affinities to double-stranded DNA vary based on the position of the pyridine moiety. This suggests potential applications in molecular recognition and targeting specific DNA sequences (Chaudhuri, Ganguly, & Bhattacharya, 2007).
Fluorescent Probes for Mercury Ion
- Research Insight : Derivatives of 2-pyridyl isonitriles, closely related to 2-(4-Isopropoxybenzoyl)pyridine, have been used to synthesize imidazo[1,2-a]pyridines. These compounds have shown efficiency as fluorescent probes for detecting mercury ions in both acetonitrile and buffered aqueous solutions (Shao et al., 2011).
Fuel Cell Performance Enhancement
- Research Insight : Pyridine-polybenzimidazoles, which are structurally related to 2-(4-Isopropoxybenzoyl)pyridine, have been synthesized and used as binders in gas diffusion electrodes for fuel cells. These compounds have significantly enhanced the performance of membrane electrode assemblies in fuel cells, particularly at high temperatures (Su et al., 2014).
Hydrogen-bonded Liquid Crystals
- Research Insight : Compounds containing carboxylic acid and pyridine fragments, similar to 2-(4-Isopropoxybenzoyl)pyridine, have been used to create hydrogen-bonded liquid crystals. These materials have shown a unique dependence on molecular orientation and stability of hydrogen bonds, which could be useful in the design of new liquid crystal materials (Kato et al., 2006).
Development of Polyimides
- Research Insight : Novel polyimides containing pyridine moieties, similar to 2-(4-Isopropoxybenzoyl)pyridine, have been synthesized and characterized. These polyimides exhibit good solubility, thermal stability, and mechanical properties, making them potential materials for various industrial applications (Wang et al., 2006).
Chemical Transformations and Coordination Chemistry
- Research Insight : 2-(4-Isopropoxybenzoyl)pyridine and its derivatives have been explored in various chemical transformations and coordination chemistry applications. This includes the synthesis of new ligands and complexes, which could be used in catalysis, sensing, and materials science (Frei et al., 2018).
Liquid Crystal Synthesis
- Research Insight : Pyridine-based compounds have been synthesized and characterized for their application in liquid crystals. These compounds, which include structures similar to 2-(4-Isopropoxybenzoyl)pyridine, demonstrate unique mesomorphic properties and potential use in display technologies (Ong et al., 2018).
特性
IUPAC Name |
(4-propan-2-yloxyphenyl)-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-11(2)18-13-8-6-12(7-9-13)15(17)14-5-3-4-10-16-14/h3-11H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBWSDVXPKQDIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)C2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642003 |
Source


|
| Record name | {4-[(Propan-2-yl)oxy]phenyl}(pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Isopropoxybenzoyl)pyridine | |
CAS RN |
898779-88-9 |
Source


|
| Record name | [4-(1-Methylethoxy)phenyl]-2-pyridinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898779-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[(Propan-2-yl)oxy]phenyl}(pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

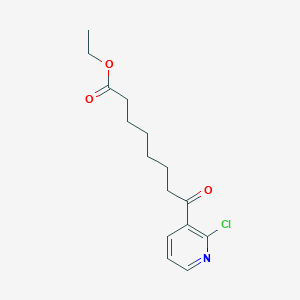
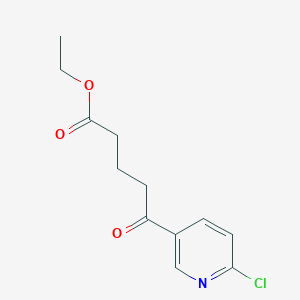
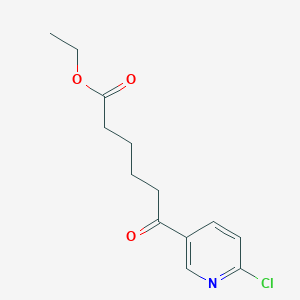
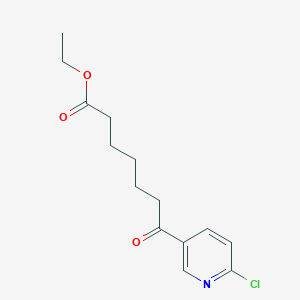
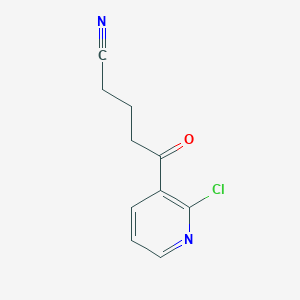

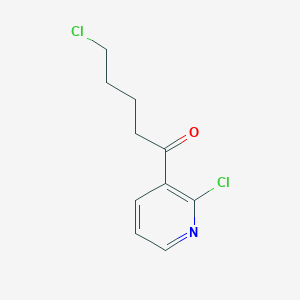
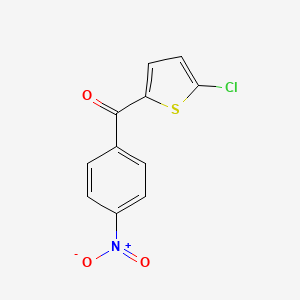
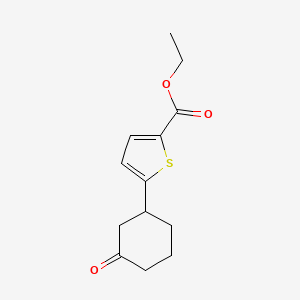
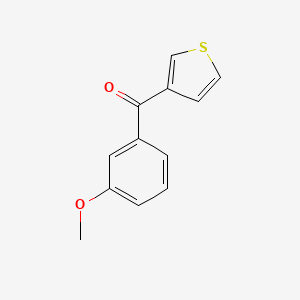
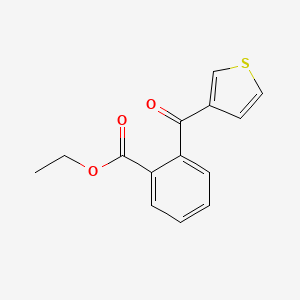
methanone](/img/structure/B1324109.png)
